2-Amino-1-(4-methoxyphenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
This compound belongs to the class of oxadiazoles , which are heterocyclic compounds with diverse biological activities. Oxadiazoles have been reported to exhibit anti-inflammatory, antibacterial, antiviral, and antifungal properties . Our focus here is on this specific derivative.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps:
Formation of 1,3,4-oxadiazole ring: Starting from phenylacetic acid derivatives, the reaction with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine.
Acylation: The amino group of the oxadiazoles is acylated using various acid chlorides (e.g., methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride) to obtain acylated compounds.
Cyclization: Acetamides react with ammonium thiocyanate to form thiazolidinones.
Coupling Reactions: Coupling of chloroacetamide with mercaptothiazoles leads to coupled heterocyclic derivatives.
Functionalization: Amino-oxadiazole reacts with N-Boc-glycine and N-Boc-phenylalanine to form additional derivatives.
Industrial Production:: While industrial-scale production methods are not explicitly mentioned in the literature, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. Major products formed during these reactions would be derivatives with modified substituents.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore its potential as a lead compound for designing new drugs.
Organic Synthesis: It serves as a building block for creating more complex molecules.
Antibacterial Activity: Some derivatives exhibit significant antibacterial activity against Salmonella typhi.
Antiviral Research: Investigation into its antiviral properties.
Fine Chemicals:
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, further exploration could involve comparing its structure, properties, and biological activities with related molecules.
Properties
Molecular Formula |
C25H24N4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24N4O4/c1-25(2)12-20-23(21(30)13-25)22(15-5-4-6-17(11-15)29(31)32)19(14-26)24(27)28(20)16-7-9-18(33-3)10-8-16/h4-11,22H,12-13,27H2,1-3H3 |
InChI Key |
SFQLSKPOMPVASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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